4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
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Overview
Description
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is an organic compound that belongs to the hydrazine derivative family It is a white or light yellow crystalline powder that dissolves well in water and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride typically involves the reaction of 4-chlorophenol with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
4-Chlorophenol+Phenylhydrazine→4-(4-Chlorophenoxy)phenylhydrazine
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:
4-(4-Chlorophenoxy)phenylhydrazine+HCl→4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in biochemical assays to study enzyme kinetics and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of prostaglandin H synthase, leading to a reduction in the production of prostaglandins, which are involved in inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
Comparison
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is unique due to the presence of both a chlorophenoxy and a phenylhydrazine moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the presence of the chlorophenoxy group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O.ClH/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12;/h1-8,15H,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZATYTZYCPATNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC2=CC=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-09-6 |
Source
|
Record name | [4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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